molecular formula C16H18BFO3 B6341938 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester CAS No. 1402240-87-2

4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester

Cat. No.: B6341938
CAS No.: 1402240-87-2
M. Wt: 288.1 g/mol
InChI Key: GWAVJEQFPYHZES-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid and is characterized by the presence of a furan ring and a fluorophenyl group. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into corresponding hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce hydrocarbons.

Scientific Research Applications

4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic ester group acts as a nucleophile, participating in transmetalation with palladium catalysts during the Suzuki-Miyaura coupling reaction . This process enables the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is unique due to the presence of both a fluorophenyl group and a furan ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to other boronic esters. Additionally, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

2-[4-(3-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-6-5-7-13(18)8-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAVJEQFPYHZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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